molecular formula C24H35NO3 B1222730 Apptm-gnrh CAS No. 76283-00-6

Apptm-gnrh

Katalognummer: B1222730
CAS-Nummer: 76283-00-6
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: OGBHRSROSRIGIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cogazocine lactate involves multiple steps, starting from basic organic compounds. The key steps include:

    Formation of the benzomorphan core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.

    Functionalization: Introduction of functional groups such as the cyclobutylmethyl and ethyl groups.

    Lactate formation: The final step involves the formation of the lactate salt, which enhances the solubility and stability of the compound.

Industrial Production Methods

Industrial production of cogazocine lactate would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled synthesis of the benzomorphan core.

    Continuous flow reactors: For efficient functionalization and lactate formation.

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Apptm-gnrh undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of cogazocine lactate, which may have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Neuroendocrine Applications

Apptm-gnrh has been investigated for its role in cognitive function and neuroendocrine regulation. Recent studies highlight its potential therapeutic effects in conditions like Down syndrome and Alzheimer's disease.

Cognitive Enhancement in Down Syndrome

A pilot study conducted by Manfredi-Lozano et al. demonstrated that pulsatile administration of gonadotropin-releasing hormone therapy improved cognitive functions in adult men with Down syndrome. The treatment involved administering GnRH via a subcutaneous mini pump over six months, resulting in significant enhancements in higher-order executive functions and episodic memory. Brain imaging suggested that GnRH therapy may strengthen communication between cortical regions and modulate subcortical network activity associated with cognition .

Alzheimer’s Disease Insights

The findings regarding Down syndrome are particularly relevant to Alzheimer's disease, as the study indicated that GnRH dysfunction might also contribute to cognitive decline in neurodegenerative diseases. The cholinergic neurons, which are vulnerable in Alzheimer's, may be influenced by GnRH signaling, suggesting a dual mechanism of action where GnRH modulates both local neuronal activity and broader inhibitory circuits within the brain .

Reproductive Health

This compound plays a crucial role in reproductive health, particularly in assisted reproductive technologies (ART). Its applications include:

Management of Anovulation

Gonadotropin-releasing hormone analogues are used to treat anovulation due to hypothalamic dysfunction by mimicking natural pulsatile release patterns. This approach stimulates gonadotropin release from the pituitary gland, promoting the development of ovarian follicles while minimizing the risk of multiple gestations .

Assisted Reproductive Technology Protocols

In ART protocols, GnRH analogues prevent premature ovulation by blocking pituitary-driven luteinizing hormone release. This application has been pivotal over the last 25 years, enhancing pregnancy rates compared to gonadotropins alone . The selection between agonists and antagonists depends on specific clinical scenarios, with agonists generally yielding better outcomes in terms of pregnancy rates .

Clinical Case Studies

Several case studies illustrate the efficacy of this compound across different patient populations:

Study Population Findings
Manfredi-Lozano et al. (2023)Adult men with Down syndromeImproved cognitive function post-GnRH therapy; enhanced executive functions and memory
Clinical Application Review (2023)Patients undergoing ARTIncreased pregnancy rates with GnRH analogue use; effective management of ovarian stimulation protocols
Gonadotropin-Releasing Hormone Analogue Study (2022)Transgender adolescentsImproved mental health outcomes; longer median time to gender-affirming hormone therapy initiation

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues for future studies:

  • Neuroendocrine Disorders : Further exploration into its role in neurodegenerative diseases could provide insights into novel therapeutic strategies.
  • Transgender Health : Understanding the long-term effects of GnRH analogues on mental health and hormonal transitions in transgender populations warrants additional investigation .
  • Optimizing ART Protocols : Continued refinement of dosing strategies and administration methods could enhance the effectiveness of ART using this compound.

Wirkmechanismus

Apptm-gnrh exerts its effects by binding to opioid receptors (mu, kappa, and delta) in the central nervous system . This binding modulates the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include:

    Opioid receptors: Activation of these receptors inhibits the release of pain-inducing neurotransmitters.

    Signaling pathways: Involvement of G-protein coupled receptor pathways that mediate the analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morphine: A well-known opioid analgesic with high affinity for mu receptors.

    Codeine: Another opioid analgesic with a similar mechanism of action but less potent than morphine.

    Fentanyl: A synthetic opioid with high potency and rapid onset of action.

Uniqueness of Cogazocine Lactate

Apptm-gnrh is unique due to its balanced interaction with multiple opioid receptors (mu, kappa, and delta), which may provide a broader spectrum of analgesic effects compared to other opioids that primarily target mu receptors .

Eigenschaften

CAS-Nummer

76283-00-6

Molekularformel

C24H35NO3

Molekulargewicht

385.5 g/mol

IUPAC-Name

[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate

InChI

InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3

InChI-Schlüssel

OGBHRSROSRIGIS-UHFFFAOYSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4

Kanonische SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4

Synonyme

2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate
3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester
APPTM-GnRH
cogazocine lactate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.